![molecular formula C14H12N2O5 B2918101 methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate CAS No. 1351843-98-5](/img/structure/B2918101.png)
methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (1-methyl-2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate” is a chemical compound with the molecular formula C11H9N2O4 . It is a complex organic molecule that falls under the category of quinazolinones .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuro[3,2-d]pyrimidin-3(2H)-one core with a methyl group attached to the nitrogen atom and an acetate group attached to the 3-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.201 Da . Its physical and chemical properties such as boiling point, vapor pressure, and enthalpy of vaporization are estimated to be 450.6±47.0 °C at 760 mmHg, 0.0±1.2 mmHg at 25°C, and 74.8±3.0 kJ/mol respectively .Scientific Research Applications
Pharmaceutical Research
Compounds with a benzothiazine core have been studied for their analgesic properties. For example, derivatives of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate have shown potential as bioisosteric replacements in analgesic drugs .
Chemical Synthesis
These compounds can serve as intermediates in the synthesis of more complex chemical structures. The reaction conditions can be varied to synthesize different derivatives, which can then be used for further chemical transformations .
Biological Activity Studies
Some derivatives have been found to possess significant biological activities, such as anti-inflammatory and analgesic effects, which exceed those of known drugs like Piroxicam and Meloxicam .
Material Science
The structural properties of these compounds can be analyzed using techniques like X-ray diffraction analysis and NMR spectroscopy to understand their potential applications in material science .
Pharmacokinetics
Studying the pharmacokinetics of these compounds can provide insights into their metabolism, absorption, and excretion, which is crucial for drug development .
Medicinal Chemistry
The interaction of these compounds with various nucleophiles can lead to the discovery of new medicinal agents with improved efficacy and safety profiles .
properties
IUPAC Name |
methyl 2-(1-methyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-15-11-8-5-3-4-6-9(8)21-12(11)13(18)16(14(15)19)7-10(17)20-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVYJKKZECNHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.